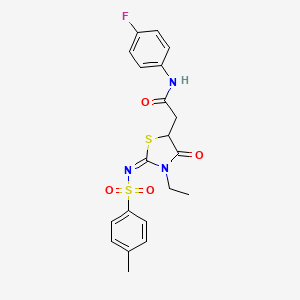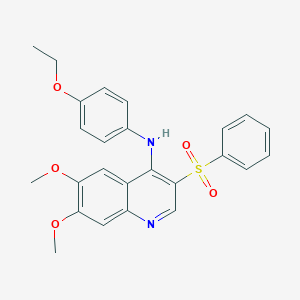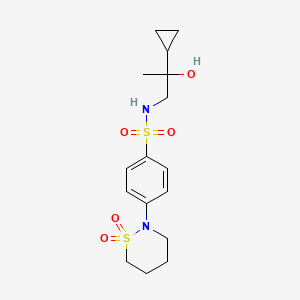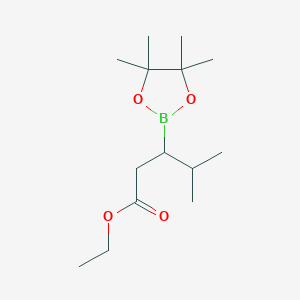![molecular formula C15H21NO5 B2716382 4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid CAS No. 4926-13-0](/img/structure/B2716382.png)
4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid” is a chemical compound with the molecular formula C15H21NO5 . It is a specialty product often used in proteomics research .
Molecular Structure Analysis
The molecular structure of “4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid” is characterized by two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The InChI code for this compound is 1S/C15H21NO5/c1-20-12-7-6-11 (10-13 (12)21-2)8-9-16-14 (17)4-3-5-15 (18)19/h6-7,10H,3-5,8-9H2,1-2H3, (H,16,17) (H,18,19) .Physical And Chemical Properties Analysis
The molecular weight of “4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid” is 295.33 . The melting point is reported to be between 85-88°C .Aplicaciones Científicas De Investigación
Polymer Solar Cells
Research on carboxylic acid-functionalized fullerene derivatives, such as 4-(2-ethylhexyloxy)-[6,6]-phenyl C61-butyric acid, highlights their use as interfacial layer materials in inverted polymer solar cells. These compounds enhance device performance by reducing series resistance, improving wetting properties with the organic photoactive layer, and facilitating charge transfer and collection, ultimately leading to higher power conversion efficiency (Choi et al., 2013).
Supramolecular Assemblies
A study on phenyl C61 butyric acid demonstrates its role in chemically and electrochemically responsive supramolecular assemblies. These materials can undergo self-assembly via molecular switching events, showcasing potential in materials science for developing responsive and adaptive materials (Kim et al., 2015).
Organic Synthesis and Drug Development
Compounds like dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester are investigated for their neuroprotective properties, offering a multi-target therapeutic approach for diseases like Alzheimer's. This showcases the potential of structurally complex carboxylic acids in drug development and therapeutic applications (Lecanu et al., 2010).
Antimicrobial Activities
Research into synthetic butenolides and their pyrrolone derivatives, which share functional similarities with carboxylic acid compounds, reveals their potential antimicrobial activities. This points to the broader application of such compounds in addressing microbial resistance and developing new antimicrobial agents (Husain et al., 2010).
Direcciones Futuras
The future directions for “4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid” could involve further exploration of its potential biological activities and its use in proteomics research . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and safety profile.
Propiedades
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-20-12-7-6-11(10-13(12)21-2)8-9-16-14(17)4-3-5-15(18)19/h6-7,10H,3-5,8-9H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVGZJBNIWUEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2716300.png)

![N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716302.png)
![tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate](/img/structure/B2716304.png)
![N-[3-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2716307.png)




![methyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2716315.png)
![1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2716317.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2716322.png)